3-Methyl-9h-pyrido[3,4-b]indole
Overview
Description
3-Methyl-9H-beta-carboline is a methylated derivative of beta-carboline, a class of compounds known for their diverse biological activities. Beta-carbolines are pyridoindoles, which can be found in various exogenous and endogenous sources. These compounds have been studied for their neuroprotective, neuroregenerative, and anti-inflammatory effects .
Preparation Methods
3-Methyl-9H-beta-carboline can be synthesized through several methods. One common synthetic route involves the Eschweiler-Clarke reaction on freebase beta-carboline (norharmane) . This reaction typically involves the use of formaldehyde and formic acid under acidic conditions to methylate the nitrogen atom in the beta-carboline structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-Methyl-9H-beta-carboline undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit monoamine oxidase activity, which involves the interaction with monoamine oxidase enzymes under specific conditions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Methyl-9H-beta-carboline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson’s disease . It has also shown potential in promoting neurite outgrowth and enhancing cognitive function . In industry, it may be used in the development of pharmaceuticals and other bioactive compounds .
Mechanism of Action
The mechanism of action of 3-Methyl-9H-beta-carboline involves the inhibition of monoamine oxidase enzymes, specifically monoamine oxidase A and monoamine oxidase B . This inhibition leads to increased levels of monoamines, such as dopamine, in the brain, which can have neuroprotective and neuroregenerative effects. The compound also stimulates the expression of neurotrophic factors, which promote the growth and survival of neurons . The molecular targets and pathways involved include the phosphatidylinositol 3-kinase (PI3K) pathway .
Comparison with Similar Compounds
3-Methyl-9H-beta-carboline is similar to other beta-carboline derivatives, such as 9-methyl-beta-carboline and harmine . it is unique in its specific methylation pattern, which influences its biological activity. For example, 9-methyl-beta-carboline has been shown to have neuroprotective effects and enhance cognitive function, while harmine acts as a selective inhibitor of the DYRK1A protein kinase . Other similar compounds include 3-hydroxymethyl-beta-carboline and methyl-beta-carboline-3-carboxylate, which have different substituents and biological activities .
Properties
Molecular Formula |
C12H10N2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H10N2/c1-8-6-10-9-4-2-3-5-11(9)14-12(10)7-13-8/h2-7,14H,1H3 |
InChI Key |
XOHBPUCYRSORIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)NC3=CC=CC=C32 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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